(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
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Overview
Description
(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is an organic compound characterized by the presence of both bromine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-ethoxy-3-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. The 4-ethoxy-3-methylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry
Materials Science: Incorporated into polymers and other materials to enhance properties like thermal stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromine and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-methylphenyl)[(4-methoxy-3-methylphenyl)sulfonyl]amine
- (4-Chloro-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
Uniqueness
(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is unique due to the combination of bromine and sulfonyl groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the ethoxy group also influences its solubility and reactivity, making it suitable for specific synthetic and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C16H18BrNO3S |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-8-6-14(10-12(16)3)22(19,20)18-15-7-5-13(17)9-11(15)2/h5-10,18H,4H2,1-3H3 |
InChI Key |
KRWUQXORHAXSKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C |
Origin of Product |
United States |
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